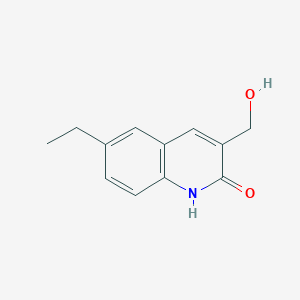
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、ボロン酸エステル基で置換されたピリミジン環を特徴とする有機化合物です。この化合物は、その安定性と反応性により、特にクロスカップリング反応の分野における有機合成において非常に興味深いものです。
製造方法
合成経路と反応条件
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンの合成は、通常、ピリミジン誘導体とボロン酸エステルの反応を含みます。一般的な方法の1つは、鈴木・宮浦カップリング反応であり、炭素-ホウ素結合の形成を促進するためにパラジウム触媒を使用します。 反応条件には、通常、炭酸カリウムなどの塩基と、トルエンまたはエタノールなどの溶媒が含まれます .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率が向上します。 反応条件は、高純度と副生成物の最小化を確保するために最適化されます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine typically involves the reaction of pyrimidine derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
化学反応の分析
反応の種類
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、次のようなさまざまな化学反応を起こします。
酸化: この反応では、ボロン酸エステル基をボロン酸に変換できます。
還元: この化合物は、さまざまな誘導体を形成するために還元できます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウム。
主な生成物
これらの反応から生成される主な生成物には、ボロン酸、還元誘導体、およびさまざまな置換ピリミジン化合物があります .
科学研究への応用
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、科学研究で幅広い用途があります。
化学: 複雑な有機分子の合成に不可欠な炭素-炭素結合を形成するクロスカップリング反応に使用されます。
生物学: 生物学的分子を検出するための蛍光プローブやセンサーの開発に使用されます。
医学: 特に医薬中間体の合成における創薬および開発における可能性について調査されています。
工業: 高度な材料やポリマーの製造に使用されます.
科学的研究の応用
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンが効果を発揮するメカニズムには、クロスカップリング反応を通じて炭素-ホウ素結合を形成することが含まれます。ボロン酸エステル基は求核剤として働き、パラジウム触媒の存在下で求電子剤と反応します。 このプロセスは、塩基によってボロン酸エステルが脱プロトン化され、求核性が強化されることで促進されます .
類似の化合物との比較
類似の化合物
- 4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)アニリン
- 4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
- 2-イソプロポキシ-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
独自性
4-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)ピリミジンは、ピリミジン環のために独特です。ピリミジン環は、特定の電子特性と反応性を付与します。 これは、ヘテロ環化合物や医薬中間体の合成に特に有用であり、他のボロン酸エステルと区別されます .
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine is unique due to its pyrimidine ring, which imparts specific electronic properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and pharmaceutical intermediates, distinguishing it from other boronic esters .
特性
分子式 |
C10H15BN2O2 |
|---|---|
分子量 |
206.05 g/mol |
IUPAC名 |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-6-12-7-13-8/h5-7H,1-4H3 |
InChIキー |
YNGFCAJYTLZNKI-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





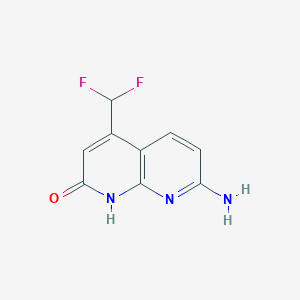
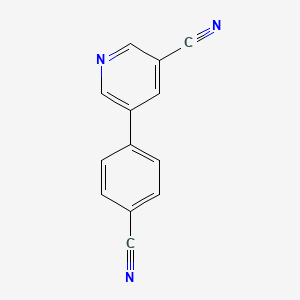
![(8R)-8-(Propan-2-yl)-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11893977.png)
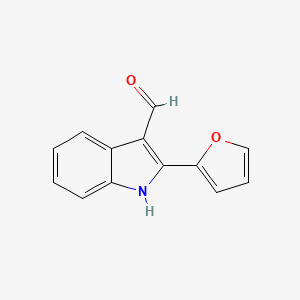

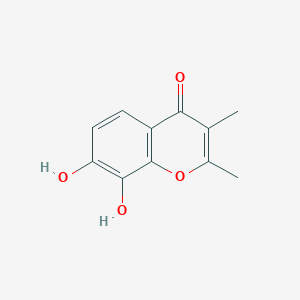
![(1-Methyl-1H-pyrazol-4-yl)(1,6-diazaspiro[3.3]heptan-1-yl)methanone](/img/structure/B11893999.png)

![4-Chlorofuro[2,3-b]quinoline](/img/structure/B11894007.png)
